Comparative α2-Adrenergic Receptor Potency and Selectivity of Methyldopa's Primary Metabolite
The antihypertensive effect of α-methyldopa hydrochloride is mediated by its active metabolite, (-)-α-methylnorepinephrine. In a comparative binding study using rat brain tissue, (-)-α-methylnorepinephrine demonstrated a 6-fold higher potency and 75-fold greater selectivity for α2-adrenergic receptors compared to the endogenous neurotransmitter (-)-norepinephrine [1]. This indicates a pronounced functional bias towards the α2-adrenergic receptor subtype, which is the primary target for centrally-mediated sympathoinhibition.
| Evidence Dimension | Relative α2-Adrenergic Receptor Selectivity |
|---|---|
| Target Compound Data | 75-fold more selective than (-)-norepinephrine |
| Comparator Or Baseline | (-)-Norepinephrine (endogenous agonist) |
| Quantified Difference | 75 times greater selectivity for α2 receptors |
| Conditions | In vitro radioligand binding assay in rat brain tissue |
Why This Matters
This high degree of selectivity for α2-receptors provides a quantifiable basis for the compound's specific mechanism of action, differentiating it from less selective adrenergic agents and supporting its use in research where targeted α2-agonism is required.
- [1] Louis, W. J., et al. (1984). Effects of methyldopa metabolites on amine transmitters and adrenergic receptors in rat brain. Hypertension, 6(5 Pt 2), II40-4. View Source
